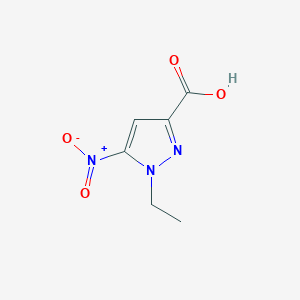

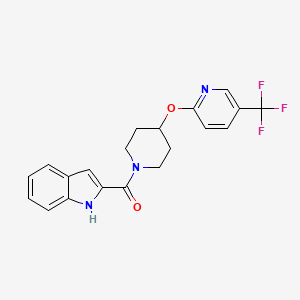

![molecular formula C14H13N5O3 B2760191 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide CAS No. 2034413-95-9](/img/structure/B2760191.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolopyrazine ring and a phenoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrazine ring, which is a fused ring system containing a triazole ring and a pyrazine ring . The compound also contains a phenoxy group attached to an acetamide group .科学的研究の応用

Tankyrase Inhibitors

Researchers have synthesized a series of triazolopyridazine derivatives, aiming to develop selective inhibitors for tankyrases (TNKSs), enzymes involved in various physiological conditions. One derivative demonstrated potent inhibitory activity, underscoring the potential of these compounds as pharmacological tools to explore TNKS roles in diseases (Liscio et al., 2014).

Antimicrobial Activity

New derivatives of pyrazoline and pyrazole have been synthesized and tested for their antibacterial and antifungal properties. The study reveals that some compounds exhibited significant activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).

Heteroaromatic Amines Acylation

Research into the acylation of heteroaromatic amines led to the development of new classes of 1,2,3-triazolopyridines and pyrazolopyridines. These compounds were synthesized via cyanoacetylation reactions, showcasing a method to prepare novel heterocyclic compounds with potential scientific and medicinal applications (Ibrahim et al., 2011).

Anticonvulsant Activity

A study on the synthesis and testing of substituted triazolopyrazines for anticonvulsant activity revealed several compounds with potent effects against seizures. This research underscores the bioisosteric potential of the triazolopyrazine ring system for developing new anticonvulsant agents (Kelley et al., 1995).

Antioxidant and Neuroprotective Agents

A series of triazolopyrazine derivatives were designed and synthesized as dual antioxidant-human A2A adenosine receptor antagonists. Some compounds demonstrated potent antagonist activity and protective efficacy in neuropathic pain, offering insights into developing neuroprotective agents (Falsini et al., 2019).

将来の方向性

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

作用機序

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that many antibacterial agents work by inhibiting essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication . The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with key bacterial pathways, leading to the inhibition of bacterial growth

特性

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c20-12(9-22-10-4-2-1-3-5-10)16-8-11-17-18-13-14(21)15-6-7-19(11)13/h1-7H,8-9H2,(H,15,21)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSINVXCYNSSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

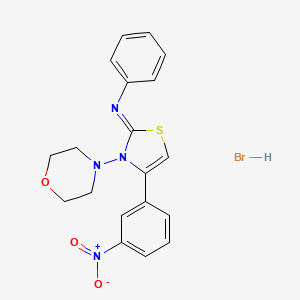

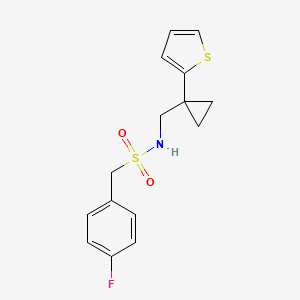

![6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2760113.png)

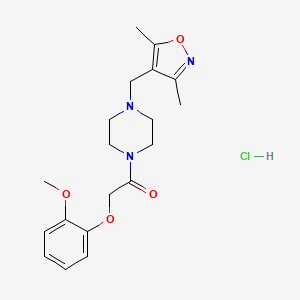

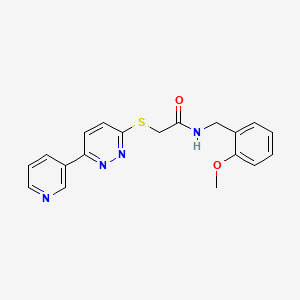

![2-(5-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2760116.png)

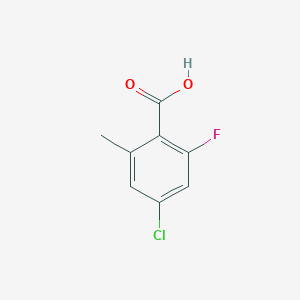

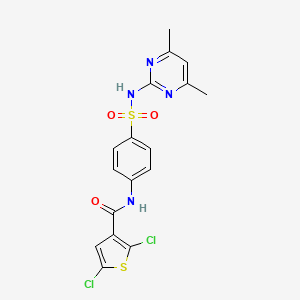

![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2760122.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760125.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2760126.png)

![1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride](/img/structure/B2760130.png)